An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds has emerged as a paramount strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents.[1] The presence of these groups can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Within this context, 2-Fluoro-4-(trifluoromethyl)benzamide, identified by its CAS number 207853-64-3 , stands out as a pivotal structural motif and a versatile intermediate in the synthesis of complex pharmaceuticals.[3][4]
This technical guide offers a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)benzamide, from its fundamental chemical and physical properties to its synthesis and critical role in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental design and application of this important chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the bedrock of its effective application. 2-Fluoro-4-(trifluoromethyl)benzamide is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 207853-64-3 | PubChem[3], Santa Cruz Biotechnology[5] |
| Molecular Formula | C₈H₅F₄NO | NIST[4], PubChem[3] |
| Molecular Weight | 207.12 g/mol | PubChem[3] |
| IUPAC Name | 2-fluoro-4-(trifluoromethyl)benzamide | PubChem[3] |
| Melting Point | 140-142 °C | ChemicalBook[6] |
| Boiling Point (Predicted) | 209.1 ± 40.0 °C | ChemicalBook[6] |
| Density (Predicted) | 1.420 ± 0.06 g/cm³ | ChemicalBook[6] |
| pKa (Predicted) | 14.63 ± 0.50 | ChemicalBook[6] |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Fluoro-4-(trifluoromethyl)benzamide.
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Infrared (IR) Spectroscopy: The IR spectrum, available through the NIST WebBook, will exhibit characteristic peaks for the N-H stretches of the primary amide (around 3400-3200 cm⁻¹), the C=O stretch of the amide (around 1680-1650 cm⁻¹), C-F stretches from the trifluoromethyl group (in the 1350-1100 cm⁻¹ region), and aromatic C-H and C=C vibrations.[4]
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Mass Spectrometry: Electron ionization mass spectrometry data is also accessible via the NIST WebBook. The mass spectrum will show the molecular ion peak (M⁺) at m/z 207, along with characteristic fragmentation patterns corresponding to the loss of NH₂, CO, and other fragments.[4]
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¹H NMR: The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.5-8.0 ppm). The two protons of the amide group (-CONH₂) would appear as two broad singlets, the chemical shift of which can be highly dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon (around δ 165 ppm) and aromatic carbons, with characteristic splitting patterns due to C-F coupling. The trifluoromethyl carbon signal will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: This is a particularly informative technique for fluorinated compounds.[5][8] Two signals are expected: a singlet for the -CF₃ group (around δ -63 ppm relative to CFCl₃) and a multiplet for the single fluorine atom on the aromatic ring, with coupling to the adjacent aromatic protons. The large chemical shift range in ¹⁹F NMR allows for high sensitivity to the local electronic environment.[5]
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Synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide: A Validated Approach
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide is typically achieved through a two-step process starting from the commercially available 2-Fluoro-4-(trifluoromethyl)benzoic acid. This approach ensures high purity and yield, which are critical for its use as a pharmaceutical intermediate.[]
Synthesis Workflow Diagram
Caption: A typical two-step synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
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Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amidation. Thionyl chloride is a common and cost-effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, which also serves as the solvent.
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Add a catalytic amount of DMF (1-2 drops).
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Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is typically a yellow to brown oil and can be used in the next step without further purification.
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Step 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide
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Rationale: The nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride forms the stable amide bond. Using a concentrated aqueous solution of ammonium hydroxide provides the ammonia nucleophile and also serves to neutralize the HCl byproduct. The reaction is initially performed at a low temperature to control its exothermic nature.
-
Procedure:
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In a separate flask, cool a concentrated solution of ammonium hydroxide (NH₄OH) (excess) in an ice bath (0 °C).
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Slowly add the crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonium hydroxide solution.
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A white precipitate of 2-Fluoro-4-(trifluoromethyl)benzamide will form immediately.
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After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water to remove any ammonium salts.
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Dry the product under vacuum to yield 2-Fluoro-4-(trifluoromethyl)benzamide as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Applications in Medicinal Chemistry and Drug Development
The true value of 2-Fluoro-4-(trifluoromethyl)benzamide lies in its role as a key building block for the synthesis of biologically active molecules. The 2-fluoro and 4-trifluoromethyl substitution pattern on the benzamide core is a recurring motif in many modern pharmaceuticals, particularly in the realm of oncology.
Role as a Pharmacophore in Kinase Inhibitors
Many targeted cancer therapies function by inhibiting specific protein kinases that are overactive in tumor cells.[2] The benzamide scaffold can serve as a crucial part of the pharmacophore that binds to the kinase's active site. The trifluoromethyl group, in particular, offers several advantages:
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Enhanced Lipophilicity: It increases the molecule's ability to cross cell membranes.
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Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.
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Binding Interactions: The highly electronegative fluorine atoms can engage in favorable interactions (e.g., dipole-dipole, hydrogen bonds) with amino acid residues in the target protein's binding pocket.
While a direct synthetic route from 2-Fluoro-4-(trifluoromethyl)benzamide to a marketed drug is not prominently published, the structural motif is central to multi-kinase inhibitors like Sorafenib and Regorafenib , which feature a trifluoromethylphenyl moiety linked to a central urea or amide core.[2] The synthesis of analogs of these potent anti-cancer agents often involves the use of intermediates with the same or very similar substitution patterns as 2-Fluoro-4-(trifluoromethyl)benzamide.[2]
Workflow for Analog Synthesis
Caption: A conceptual workflow for utilizing the title compound in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 2-Fluoro-4-(trifluoromethyl)benzamide.
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Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-4-(trifluoromethyl)benzamide is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its unique combination of a benzamide core with fluorine and trifluoromethyl substituents provides a robust platform for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. By understanding its properties, mastering its synthesis, and appreciating its strategic importance in drug design, researchers can effectively leverage this key building block to develop the next generation of targeted therapies.
References
- Supporting Information for a relevant chemical synthesis publication. (Note: A specific paper with this exact compound's NMR was not found, but analogous data is available in the supporting information of many organic chemistry journals.)
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PubChem Compound Summary for CID 605689, 2-Fluoro-4-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
2-Fluoro-4-(trifluoromethyl)benzamide in the NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials. Chemical Reviews. (Note: This is a representative high-impact journal where such compounds are discussed).
- The Role of Fluorinated Intermediates in Modern Pharmaceutical Synthesis.
- Synthetic method of 2-trifluoromethyl benzamide.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
- Fluorine NMR. (General educational resource on the principles of 19F NMR).
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry.
- Solubility determination and modelling of benzamide in organic solvents... Imperial College London.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. 2-Fluoro-4-(trifluoromethyl)benzamide | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-(trifluoromethyl)benzamide [webbook.nist.gov]
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- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
